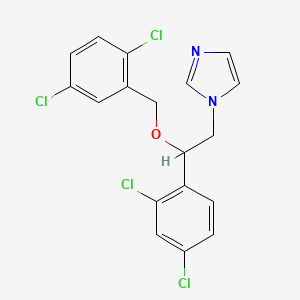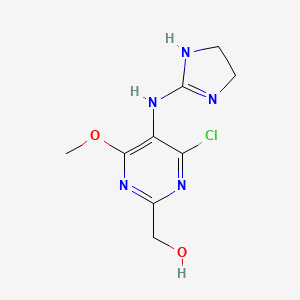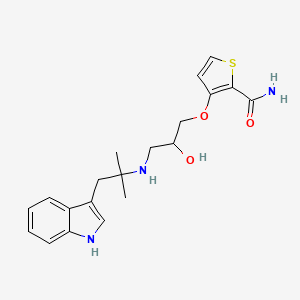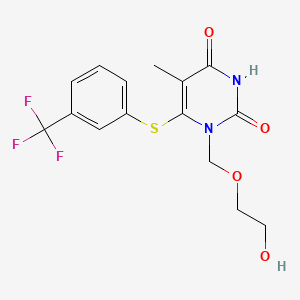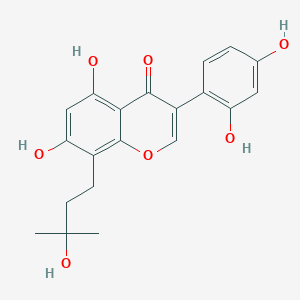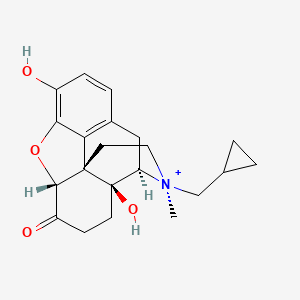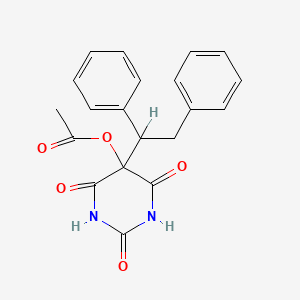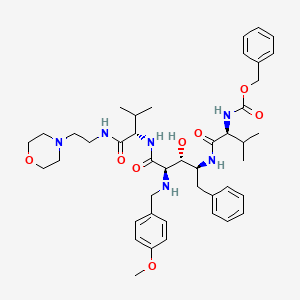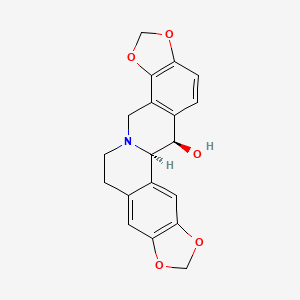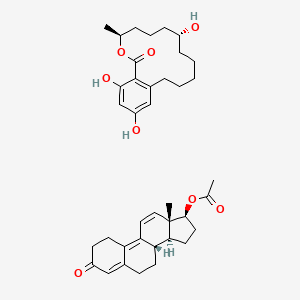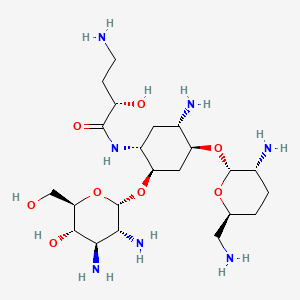
2''-Amino-5,2''-dideoxyarbekacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’‘-Amino-5,2’‘-dideoxyarbekacin is a derivative of arbekacin, an aminoglycoside antibiotic. This compound was designed to enhance the antibacterial activity of arbekacin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria . The modification involves replacing the 2’'-hydroxyl group with an amino group, which improves its stability against aminoglycoside-modifying enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Amino-5,2’‘-dideoxyarbekacin typically starts from dibekacin. The key step involves the replacement of the 2’'-hydroxyl group with an amino group. This can be achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of 2’‘-Amino-5,2’'-dideoxyarbekacin follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2’‘-Amino-5,2’'-dideoxyarbekacin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aminoglycoside core.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives .
Applications De Recherche Scientifique
2’‘-Amino-5,2’'-dideoxyarbekacin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2’‘-Amino-5,2’'-dideoxyarbekacin involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the death of the bacterial cell . The compound’s modification enhances its stability against enzymatic degradation, making it more effective against resistant bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arbekacin: The parent compound, used as an antibiotic against MRSA.
Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different resistance profiles.
Uniqueness
2’‘-Amino-5,2’'-dideoxyarbekacin is unique due to its enhanced stability against aminoglycoside-modifying enzymes, making it more effective against resistant bacterial strains . This modification also reduces its toxicity compared to other aminoglycosides .
Propriétés
Numéro CAS |
147920-23-8 |
|---|---|
Formule moléculaire |
C22H45N7O8 |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(2S)-4-amino-N-[(1R,2R,4S,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5S,6R)-3,4-diamino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H45N7O8/c23-4-3-13(31)20(33)29-12-5-11(26)14(35-21-10(25)2-1-9(7-24)34-21)6-15(12)36-22-18(28)17(27)19(32)16(8-30)37-22/h9-19,21-22,30-32H,1-8,23-28H2,(H,29,33)/t9-,10+,11-,12+,13-,14-,15+,16+,17+,18+,19+,21+,22-/m0/s1 |
Clé InChI |
FSFLZIYCLPIOMU-JVEZQEQYSA-N |
SMILES isomérique |
C1C[C@H]([C@H](O[C@@H]1CN)O[C@H]2C[C@H]([C@@H](C[C@@H]2N)NC(=O)[C@H](CCN)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N |
SMILES canonique |
C1CC(C(OC1CN)OC2CC(C(CC2N)NC(=O)C(CCN)O)OC3C(C(C(C(O3)CO)O)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



